1-tert-Butyl 3-methyl 4-benzylpiperazine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-methyl 4-benzylpiperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is characterized by its piperazine core, substituted with tert-butyl, methyl, and benzyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-tert-Butyl 3-methyl 4-benzylpiperazine-1,3-dicarboxylate typically involves multi-step organic reactions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-tert-Butyl 3-methyl 4-benzylpiperazine-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl 3-methyl 4-benzylpiperazine-1,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 4-benzylpiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
1-tert-Butyl 3-methyl 4-benzylpiperazine-1,3-dicarboxylate can be compared with other similar compounds, such as:
- 1-tert-Butyl 3-methyl 4-phenylpiperazine-1,3-dicarboxylate
- 1-tert-Butyl 3-methyl 4-(2-methylphenyl)piperazine-1,3-dicarboxylate
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-benzylpiperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-10-19(15(13-20)16(21)23-4)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 |
InChI Key |
BGNQNFDPCYNGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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